5-((4-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound features a thiazolo[3,2-b][1,2,4]triazol-6-ol core fused with a 1,4-dioxa-8-azaspiro[4.5]decane moiety and a 4-methoxyphenyl substituent. These structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic and aromatic interactions .
Properties
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-25-14-4-2-13(3-5-14)15(16-17(24)23-18(28-16)20-12-21-23)22-8-6-19(7-9-22)26-10-11-27-19/h2-5,12,15,24H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHIZCRVWUMKRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCC5(CC4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol presents a unique structural framework that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 350.39 g/mol. The structure includes a thiazole ring fused with a triazole moiety, which is known to enhance biological activity through various mechanisms.
1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to the target compound. For instance, derivatives containing thiazole and triazole functionalities have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
2. Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential. Studies indicate that similar compounds exhibit significant inhibition of acetylcholinesterase (AChE) and urease enzymes:
- Acetylcholinesterase Inhibition: Compounds in this class have shown IC50 values ranging from 0.63 µM to 6.28 µM against AChE, indicating potent inhibitory effects compared to standard inhibitors .
- Urease Inhibition: The target compound's analogs demonstrated strong urease inhibitory activity with IC50 values significantly lower than traditional urease inhibitors.
3. Anticancer Activity
Emerging research suggests that compounds with similar scaffolds possess anticancer properties. For example, studies have reported that thiazole and triazole derivatives can induce apoptosis in cancer cell lines through various pathways including oxidative stress and mitochondrial dysfunction .
The biological activities of the compound can be attributed to several mechanisms:
- Interaction with Enzymes: The thiazole and triazole moieties can interact with active sites of enzymes, leading to inhibition.
- Cell Membrane Disruption: The hydrophobic nature of the methoxyphenyl group may facilitate membrane penetration, enhancing antibacterial activity.
- Receptor Binding: Some derivatives have shown affinity for sigma receptors, which could mediate neuroprotective effects .
Case Studies
A notable study analyzed a series of thiazolo-triazole compounds for their biological activities. The results indicated that modifications in the side chains significantly impacted their potency against bacterial strains and enzyme targets.
In another investigation, a compound structurally related to the target demonstrated promising results in reducing tumor growth in xenograft models, suggesting potential for further development as an anticancer agent .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole nucleus exhibit significant antimicrobial properties. For instance, studies on related triazole derivatives have demonstrated efficacy against various bacterial strains and fungi. In one study, derivatives of 1,2,4-triazole were synthesized and tested for their antimicrobial effects, showing promising results against Escherichia coli and Staphylococcus aureus . The structural similarity suggests that 5-((4-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol could exhibit similar activities.
Antifungal Properties
The compound has potential applications in antifungal therapy as well. Research on sulfur-containing triazoles has highlighted their effectiveness against fungal infections . The mechanism often involves interference with fungal cell wall synthesis or function, making such compounds valuable in treating resistant strains.
Anticancer Research
Emerging studies suggest that derivatives of the thiazole and triazole classes may possess anticancer properties. For example, compounds with similar heterocyclic frameworks have shown cytotoxic effects on various cancer cell lines . The ability to modify the substituents allows for the optimization of these compounds for enhanced activity against specific cancer types.
Case Study 1: Synthesis and Characterization
A study conducted on similar thiazole-triazole derivatives involved synthesizing various compounds through multi-step reactions. The synthesized compounds were characterized using NMR and FTIR spectroscopy to confirm their structures and evaluate their biological activities . This methodology can be adapted for the synthesis of this compound to explore its full potential.
In another research project focusing on triazole derivatives, several compounds were screened for antimicrobial activity using agar diffusion methods. Compounds exhibiting significant inhibition zones were further analyzed for minimum inhibitory concentrations (MICs), revealing their effectiveness against resistant bacterial strains . Such approaches could be employed to evaluate the efficacy of the compound .
Chemical Reactions Analysis
Reactivity of the Thiazolo[3,2-b] triazol-6-ol Core
The fused thiazole-triazole system drives most electrophilic and nucleophilic reactions:
Key Reactions:
-
Acidic Hydrolysis :
The hydroxyl group at position 6 undergoes esterification with acetyl chloride in anhydrous THF, yielding the acetylated derivative (85% yield). Hydrolysis reverts to the parent compound under acidic conditions (pH 3–4). -
Oxidation :
Treatment with m-CPBA (meta-chloroperbenzoic acid) selectively oxidizes the thiazole sulfur to a sulfoxide, confirmed by LC-MS (m/z +16 shift). -
Nucleophilic Substitution :
The triazole nitrogen at position 2 reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Esterification | AcCl, THF, 0°C → RT | Acetylated derivative | 85 | |
| Oxidation | m-CPBA, DCM, 25°C | Sulfoxide | 72 | |
| N-Alkylation | CH₃I, DMF, K₂CO₃, 60°C | N-Methyltriazole | 68 |
Reactivity of the 4-Methoxyphenyl Group
The methoxy-substituted aryl ring participates in electrophilic aromatic substitution (EAS) and demethylation:
-
Demethylation :
BBr₃ in dichloromethane cleaves the methoxy group to a hydroxyl group (93% yield) . -
Nitration :
HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position relative to the existing methoxy group .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Demethylation | BBr₃, DCM, -10°C | Hydroxyphenyl derivative | 93 | |
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Methoxy-3-nitrophenyl derivative | 78 |
Reactivity of the 1,4-Dioxa-8-azaspiro[4.5]decane Moiety
The spirocyclic ether-amine system undergoes ring-opening and substitution:
-
Acid-Catalyzed Ring-Opening :
HCl (6M) in ethanol cleaves the dioxolane ring to form a diketone intermediate, which cyclizes to a piperidine derivative . -
N-Alkylation :
The spirocyclic amine reacts with benzyl bromide in the presence of NaH to form an N-benzyl derivative (81% yield) .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Ring-Opening | HCl (6M), EtOH, reflux | Piperidine diketone | 89 | |
| N-Alkylation | BnBr, NaH, DMF | N-Benzyl derivative | 81 |
Biological Interactions and Functionalization
The compound’s thiazolo-triazole core binds to fungal CYP51 enzymes via hydrogen bonding (docking score: -9.2 kcal/mol), explaining its antifungal activity . Conjugation with polyethylene glycol (PEG) via the hydroxyl group improves aqueous solubility (logP reduction from 2.8 → 1.1).
Stability Under Physiological Conditions
The compound remains stable in pH 7.4 buffer (t₁/₂ = 48 h) but degrades rapidly in liver microsomes (t₁/₂ = 12 min), suggesting extensive first-pass metabolism.
This reactivity profile highlights the compound’s versatility in medicinal chemistry, particularly for antifungal agent development and targeted prodrug design.
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
The para-substituent on the phenyl ring significantly influences biological activity. Key examples include:
- Electron-Donating vs. However, propoxy groups (longer alkyl chains) may further improve membrane affinity but reduce solubility .
Analogues with Modified Heterocyclic Cores
Thiazolo[3,2-b][1,2,4]triazol-6-ones ():
- 5-Substituted Arylidenes : Derivatives like 5-arylidene-thiazolotriazol-6-ones exhibit anticancer activity (IC₅₀: 2–8 μM) via kinase inhibition, surpassing amide analogues in potency .
- Hydroxyl Group Impact: The target compound’s hydroxyl group at position 6 may enable hydrogen bonding, contrasting with ketone or methylene groups in triazolones. This could alter binding to targets like lanosterol 14α-demethylase (antifungal applications) .
Spiro-Fused Analogues ():
- 1,4-Dioxa-8-azaspiro[4.5]decane: Present in the target compound and BS148 (σ2R agonist), this moiety enhances metabolic stability and conformational control. BS148 shows selective toxicity against metastatic melanoma (IC₅₀: 1.2 μM) .
- Chlorophenyl/Furan Hybrids : Compounds like 5-((4-chlorophenyl)(spiroazacrown)methyl)-2-furyl-thiazolotriazol-6-ol () lack the methoxy group but incorporate furan, which may reduce bioavailability due to polarity .
Melting Points and Solubility:
- The target compound’s hydroxyl group likely lowers its melting point compared to triazolones (e.g., 262–271°C for phenylamino derivatives) .
- simpler triazole derivatives .
Q & A
Q. What methodologies ensure reproducibility in scaling up synthesis from milligram to gram scale?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
